2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine
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Overview
Description
2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core with benzylsulfanyl and morpholino substituents
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that related compounds, such as pyrimidine derivatives, have been shown to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
Related compounds, such as pyrimidine derivatives, have been reported to affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
Related compounds, such as pyrimidine derivatives, have been reported to have promising anticancer activity .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, such as 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrimidine derivatives can influence cell function They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the benzylsulfanyl and morpholino groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thieno[3,2-d]pyrimidine core can be reduced under specific conditions.
Substitution: The benzylsulfanyl and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives .
Scientific Research Applications
2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives with different substituents, such as:
- 2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
- 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine .
Uniqueness
What sets 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine apart is its unique combination of benzylsulfanyl and morpholino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2-benzylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-2-4-13(5-3-1)12-23-17-18-14-6-11-22-15(14)16(19-17)20-7-9-21-10-8-20/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMOTHISHLQILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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